![molecular formula C17H14N2O3 B11837470 4(3H)-Quinazolinone, 2-[(acetyloxy)methyl]-3-phenyl- CAS No. 20873-19-2](/img/structure/B11837470.png)
4(3H)-Quinazolinone, 2-[(acetyloxy)methyl]-3-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(3H)-Quinazolinone, 2-[(acetyloxy)methyl]-3-phenyl- is a chemical compound belonging to the quinazolinone family. Quinazolinones are heterocyclic compounds that have a wide range of biological activities and are used in various pharmaceutical applications. This particular compound is characterized by the presence of an acetyloxy group at the 2-position and a phenyl group at the 3-position of the quinazolinone core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 2-[(acetyloxy)methyl]-3-phenyl- typically involves the acylation of 2-hydroxymethyl-3-phenylquinazolin-4(3H)-one. This can be achieved through the reaction of the hydroxymethyl group with acetic anhydride in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting material to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4(3H)-Quinazolinone, 2-[(acetyloxy)methyl]-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazolinone derivatives.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities and properties.
科学的研究の応用
4(3H)-Quinazolinone, 2-[(acetyloxy)methyl]-3-phenyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazolinone derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4(3H)-Quinazolinone, 2-[(acetyloxy)methyl]-3-phenyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or anticancer properties.
類似化合物との比較
Similar Compounds
- 2-(3-Acetylamino-2,2-dimethylcyclobutyl)-methyl-4(3H)-quinazolinone
- 4(3H)-Pyrimidinone, 2-[[[4-(acetyloxy)phenyl]methyl]thio]-5-methyl-
Uniqueness
4(3H)-Quinazolinone, 2-[(acetyloxy)methyl]-3-phenyl- is unique due to its specific functional groups and their positions on the quinazolinone core. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
特性
CAS番号 |
20873-19-2 |
|---|---|
分子式 |
C17H14N2O3 |
分子量 |
294.30 g/mol |
IUPAC名 |
(4-oxo-3-phenylquinazolin-2-yl)methyl acetate |
InChI |
InChI=1S/C17H14N2O3/c1-12(20)22-11-16-18-15-10-6-5-9-14(15)17(21)19(16)13-7-3-2-4-8-13/h2-10H,11H2,1H3 |
InChIキー |
GKYMXFYNVRQEOA-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


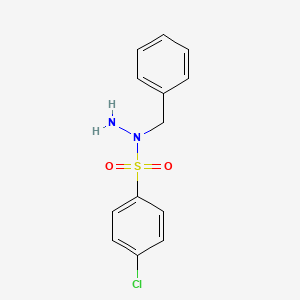

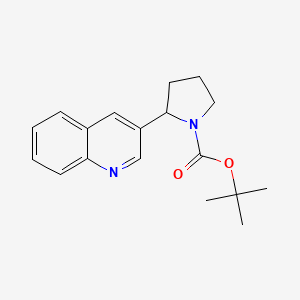


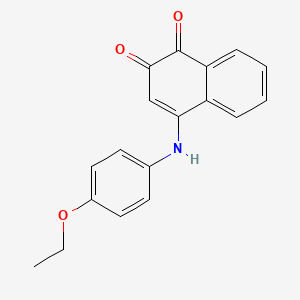
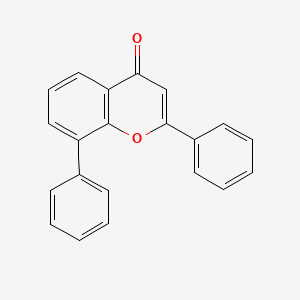
![9-Chloro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride](/img/structure/B11837413.png)
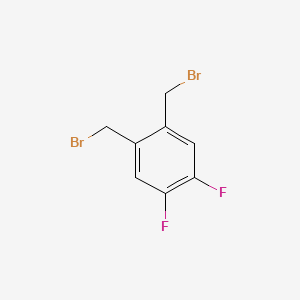
![1-Bromo-3-morpholinoimidazo[1,5-A]pyrazin-8-amine](/img/structure/B11837433.png)
![4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11837435.png)

![1-[(2,3-dimethoxyphenyl)methyl]-3,4-dihydro-2H-naphthalen-1-amine](/img/structure/B11837448.png)
![3-(2-(1H-Naphtho[2,3-d]imidazol-2-yl)ethyl)aniline](/img/structure/B11837460.png)
